2-Bromo-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)benzamide
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Overview
Description
2-Bromo-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C14H19BrN2O. It is known for its unique structure, which includes a bromine atom, a trifluoromethyl group, and a piperidine ring.
Preparation Methods
The synthesis of 2-Bromo-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-6-(trifluoromethyl)benzoic acid and 1-methylpiperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Chemical Reactions Analysis
2-Bromo-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Scientific Research Applications
2-Bromo-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Bromo-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:
2-Bromo-N-methyl-N-(1-methylpiperidin-4-yl)benzamide: This compound has a similar structure but lacks the trifluoromethyl group, which can affect its reactivity and applications.
2-Bromo-N,3-dimethyl-N-(1-methylpiperidin-4-yl)butanamide: This compound has a different backbone structure, which can lead to different chemical and biological properties.
Properties
IUPAC Name |
2-bromo-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrF3N2O/c1-20-7-5-9(6-8-20)19-13(21)12-10(14(16,17)18)3-2-4-11(12)15/h2-4,9H,5-8H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVYJDOYZOJZTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=C(C=CC=C2Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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